2,2-Dimethylpropane-1,3-diyl dibutanoate
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Overview
Description
2,2-Dimethylpropane-1,3-diyl dibutanoate is an organic compound with the molecular formula C13H24O4. It consists of 13 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl dibutanoate typically involves the esterification of 2,2-dimethylpropane-1,3-diol with butanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropane-1,3-diyl dibutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2,2-Dimethylpropane-1,3-diyl dibutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl dibutanoate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release butanoic acid and 2,2-dimethylpropane-1,3-diol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropane-1,3-diol: A precursor in the synthesis of 2,2-Dimethylpropane-1,3-diyl dibutanoate.
Butanoic acid: Another precursor used in the esterification process.
Other esters of 2,2-dimethylpropane-1,3-diol: Compounds with similar structures but different ester groups
Uniqueness
This compound is unique due to its specific ester groups and the resulting properties.
Properties
CAS No. |
5333-63-1 |
---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(3-butanoyloxy-2,2-dimethylpropyl) butanoate |
InChI |
InChI=1S/C13H24O4/c1-5-7-11(14)16-9-13(3,4)10-17-12(15)8-6-2/h5-10H2,1-4H3 |
InChI Key |
XLEBGGMRMNRYRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(C)(C)COC(=O)CCC |
Origin of Product |
United States |
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